molecular formula C10H10ClN3O4 B14778897 ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate

ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate

Cat. No.: B14778897
M. Wt: 271.66 g/mol
InChI Key: RPOPSNIZZCCXGW-UHFFFAOYSA-N
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Description

Ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazone linkage, a nitrophenyl group, and an ester functional group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-nitrophenylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, with the addition of a base like sodium acetate to facilitate the formation of the hydrazone linkage . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Ethyl (2Z)-2-amino-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate.

    Oxidation: Corresponding azo compounds.

Scientific Research Applications

Ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments,

Properties

IUPAC Name

ethyl 2-chloro-2-[(4-nitrophenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O4/c1-2-18-10(15)9(11)13-12-7-3-5-8(6-4-7)14(16)17/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOPSNIZZCCXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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